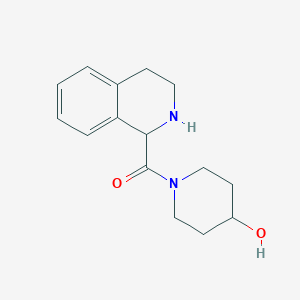![molecular formula C17H21NO3 B7588665 3-[1-[(E)-3-phenylprop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588665.png)
3-[1-[(E)-3-phenylprop-2-enoyl]piperidin-3-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-[(E)-3-phenylprop-2-enoyl]piperidin-3-yl]propanoic acid is a chemical compound that has been of great interest to scientists due to its potential use in scientific research. This compound is commonly referred to as PPAP and is a derivative of piperidine. PPAP has been found to have various biochemical and physiological effects that make it a promising candidate for research in various fields.
Wirkmechanismus
PPAP has been found to act on various receptors in the body, including the dopamine D2 receptor and the sigma-1 receptor. It has been found to increase the release of dopamine in the brain, which may contribute to its anti-tumor and anti-inflammatory effects. PPAP has also been found to modulate the activity of the sigma-1 receptor, which may contribute to its potential therapeutic effects in the treatment of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
PPAP has been found to have various biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which may contribute to its anti-tumor and anti-inflammatory effects. PPAP has also been found to have anti-oxidant effects, which may help protect cells from damage caused by free radicals. Additionally, PPAP has been found to have potential therapeutic effects in the treatment of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
PPAP has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to have low toxicity. However, PPAP also has some limitations. It is a relatively new compound, and there is still much that is unknown about its properties and potential uses. Additionally, more research is needed to determine the optimal dosage and administration method for PPAP.
Zukünftige Richtungen
There are many potential future directions for research on PPAP. One area of interest is the potential therapeutic effects of PPAP in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to determine the optimal dosage and administration method for PPAP. Further studies are also needed to determine the potential side effects of PPAP and to ensure its safety for use in humans. Overall, PPAP is a promising compound with many potential applications in scientific research.
Synthesemethoden
PPAP can be synthesized using various methods, one of which is the Stille coupling reaction. This reaction involves the coupling of a stannylated piperidine derivative with an aryl halide in the presence of a palladium catalyst. Another method involves the reaction of piperidine with phenylacetic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Wissenschaftliche Forschungsanwendungen
PPAP has been used in various scientific research studies due to its potential therapeutic properties. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant effects. PPAP has also been found to have potential therapeutic effects in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-[1-[(E)-3-phenylprop-2-enoyl]piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c19-16(10-8-14-5-2-1-3-6-14)18-12-4-7-15(13-18)9-11-17(20)21/h1-3,5-6,8,10,15H,4,7,9,11-13H2,(H,20,21)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHYQKGWCMUCRL-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC=CC=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CC=CC=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-[(E)-3-phenylprop-2-enoyl]piperidin-3-yl]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine](/img/structure/B7588592.png)
![1-(2-bromophenyl)-N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B7588602.png)

![3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588624.png)
![3-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588632.png)
![3-[1-(3,3,3-Trifluoropropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588638.png)
![3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588642.png)
![3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid](/img/structure/B7588646.png)
![3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588652.png)
![3-[1-[3-(1,2,4-Triazol-1-yl)propanoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588657.png)
![3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588669.png)
![3-[1-(3-Pyridin-3-ylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588674.png)